Donepezil hydrochloride

Descripción general

Descripción

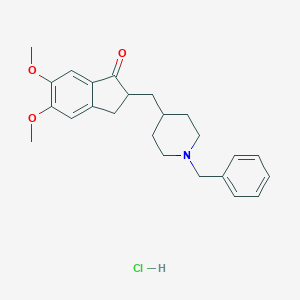

Donepezil hydrochloride is a selective, reversible acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer’s disease (AD). Its chemical name is 2-[(1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride, with a molecular formula of C₂₄H₂₉NO₃·HCl and a molecular weight of 415.95 . It functions by inhibiting the hydrolysis of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission, which is critical for cognitive function in AD patients . Clinical trials have demonstrated its efficacy in improving cognitive and memory functions, with a well-established safety profile . Donepezil is administered orally and is available in immediate-release and sustained-release formulations, with pharmacokinetic properties supporting once-daily dosing . Analytical methods such as HPLC and LC-MS/MS ensure its precise quantification in pharmaceutical and biological matrices .

Análisis Bioquímico

Biochemical Properties

Donepezil hydrochloride acts as an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to acetylcholinesterase, inhibiting the enzyme and thereby increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a controlled drug release pattern with a half-life of approximately 3.5 hours . It has also demonstrated stability at 4 °C, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, administration of donepezil in young male rhesus monkeys improved the accuracy in spatial and visual recognition tasks . Furthermore, donepezil has shown to have protective effects in the twitcher mouse model of Krabbe Disease .

Metabolic Pathways

This compound is metabolized by first-pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .

Transport and Distribution

This compound is largely distributed in the extravascular compartments . It crosses the blood-brain barrier and cerebrospinal fluid concentrations have been measured at 15.7% . The volume of distribution of donepezil is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose .

Subcellular Localization

This compound has excellent localization into the brain . This is crucial for its effectiveness in treating Alzheimer’s disease, as it allows the drug to interact directly with acetylcholinesterase in the brain .

Actividad Biológica

Donepezil hydrochloride, marketed under the brand name Aricept, is a selective acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This comprehensive examination focuses on its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by case studies and research findings.

Donepezil exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, donepezil enhances cholinergic transmission, which is crucial for cognitive functions such as memory and learning. The inhibition of AChE leads to increased ACh levels in the brain, particularly in areas affected by Alzheimer's disease.

Key Mechanisms:

- AChE Inhibition: Donepezil inhibits AChE activity by approximately 63% to 75% at therapeutic doses .

- Neuroprotection: It protects neurons from glutamate-induced excitotoxicity and promotes neurotrophic factors that support neuronal health .

- Modulation of Other Neurotransmitters: Donepezil may also influence other neurotransmitter systems, contributing to its cognitive-enhancing effects .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of donepezil in improving cognitive function and global functioning in patients with mild to moderate Alzheimer's disease. A pivotal study involved a 15-week double-blind trial that showed significant improvements in cognitive assessments compared to placebo.

Key Findings from Clinical Trials:

- Cognitive Improvement: Patients receiving donepezil showed statistically significant enhancements in scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Clinician's Interview-Based Impression of Change (CIBIC-plus) compared to placebo .

- Dosing Effects: The study indicated that both 5 mg and 10 mg doses were effective, with mean differences from placebo being 2.5 and 3.1 units for ADAS-cog respectively (P<0.001) .

- Long-term Benefits: A combination therapy with memantine has been shown to enhance survival rates over five years compared to monotherapy or no treatment .

Safety Profile

While donepezil is generally well-tolerated, it can cause side effects, particularly gastrointestinal disturbances and bradycardia. A notable case report highlighted instances of donepezil toxicity presenting symptoms akin to beta-blocker overdose, including confusion and bradycardia .

Common Adverse Effects:

- Nausea

- Diarrhea

- Insomnia

- Bradycardia

Case Studies

Case Study 1: Elderly Patient with Toxicity

A 96-year-old female experienced lethargy and altered mental status after taking donepezil. Following hospitalization and dose adjustment, her symptoms resolved .

Case Study 2: Overdose Incident

An 84-year-old male ingested a significantly higher dose of donepezil (35 mg) resulting in nausea and bradycardia. Treatment with atropine was required for heart rate stabilization .

Research Findings

Recent studies have explored structural modifications of donepezil that enhance its biological activity as an anti-Alzheimer agent. For instance, derivatives with improved binding affinity for AChE have been synthesized, showing IC50 values as low as 0.093 μM, indicating potent inhibition capabilities .

Summary Table of Key Research Findings

| Study/Trial | Dosage | Primary Outcomes | Statistical Significance |

|---|---|---|---|

| Donepezil Clinical Trial | 5 mg / 10 mg | Improved ADAS-cog scores | P<0.001 |

| Combination Therapy Study | Donepezil + Memantine | Increased survival rate | Significant additive effect |

| Toxicity Case Report | Varies | Symptoms included confusion and bradycardia | Documented adverse events |

Aplicaciones Científicas De Investigación

Primary Application: Alzheimer's Disease

Clinical Efficacy

Donepezil is primarily approved for the treatment of mild to moderate Alzheimer's disease. A pivotal phase 3 study demonstrated that patients receiving donepezil showed significant improvements in cognitive function and global assessments compared to placebo groups . The drug's efficacy was established through various scales, including the Clinical Interview-Based Impression of Change (CIBIC) and the Mini-Mental State Examination (MMSE).

Dosage and Administration

Typically administered at doses of 5 mg to 10 mg daily, donepezil has shown a favorable safety profile with fewer peripheral cholinergic side effects compared to other AChE inhibitors like tacrine .

Expanding Therapeutic Potential

Recent research has highlighted donepezil's potential applications beyond Alzheimer's disease:

- Other Dementias : Studies suggest that donepezil may improve symptoms in patients with vascular dementia and Lewy body dementia due to its cholinergic mechanisms .

- Parkinson’s Disease : Donepezil has been explored for cognitive deficits associated with Parkinson's disease. A meta-analysis indicated positive effects on cognitive function, although further studies are warranted .

- Multiple Sclerosis (MS) : Preliminary findings suggest that donepezil may enhance cognition in MS patients, potentially improving quality of life .

- Psychiatric Disorders : There is emerging evidence supporting the use of donepezil in treating mood disorders and schizophrenia, particularly in cases where cognitive impairment is present .

Case Study 1: Donepezil in Vascular Dementia

A clinical trial involving 120 patients with vascular dementia found that those treated with donepezil exhibited significant improvements in cognitive function over a 12-month period compared to controls. The study utilized standardized cognitive assessments and reported a notable reduction in caregiver burden as well .

Case Study 2: Donepezil for Cognitive Impairment in Parkinson’s Disease

In a randomized controlled trial involving Parkinson's patients with cognitive impairment, participants receiving donepezil showed marked improvements in executive function and memory tasks compared to those receiving placebo. This effect was sustained over six months of treatment .

Data Summary Table

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Alzheimer's Disease | High | Significant cognitive improvement vs. placebo |

| Vascular Dementia | Moderate | Cognitive benefits noted; reduced caregiver burden |

| Parkinson’s Disease | Moderate | Improvements in executive function |

| Multiple Sclerosis | Emerging | Potential benefits for cognitive enhancement |

| Psychiatric Disorders | Emerging | Positive effects on cognition noted |

Q & A

Basic Research Questions

Q. What analytical methods are commonly validated for quantifying Donepezil hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. Key validation steps include:

- Linearity : Establishing a calibration curve over 80–120% of the target concentration (e.g., 0.2–0.6 mg/mL) .

- Precision : Intra-day and inter-day variability testing with ≤2% RSD .

- Accuracy : Spiked recovery studies (95–105% recovery) using this compound Reference Standards (RS) .

- System Suitability : Theoretical plates ≥4000 and tailing factor ≤1.5 for HPLC peaks .

UV spectrophotometry at 229 nm is an alternative for rapid analysis but lacks specificity for complex matrices .

Q. How are impurities profiled and quantified in this compound API according to pharmacopeial standards?

- Methodological Answer : Impurity analysis follows USP/JP guidelines:

- Organic Impurities : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer). Detect impurities at 0.1% threshold relative to the main peak .

- Inorganic Impurities : Limit tests for heavy metals (≤20 ppm) and sulfated ash (≤0.1%) via gravimetry .

- System Suitability : Resolution ≥1.5 between Donepezil and related compounds (e.g., Donepezil-related compound A) .

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing sustained-release this compound formulations?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate formulation variables:

- Factors : Polymer ratios (e.g., HPMC K100LV vs. K4M), drug load (10–30%), and lubricant concentration .

- Responses : Dissolution similarity factor (f2 ≥50) compared to reference products .

- Validation : Accelerated stability testing (40°C/75% RH for 6 months) to assess impurity profiles and dissolution consistency .

Orthogonal designs are preferred for screening multiple variables efficiently .

Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound extended-release formulations?

- Methodological Answer : Follow FDA guidance for Level A correlation:

- Dissolution Testing : Use USP Apparatus II (paddle) at 50 rpm, with pH 6.8 phosphate buffer. Collect time-point data (1, 4, 8, 12, 24 hours) .

- In Vivo Data**: Pharmacokinetic parameters (AUC, Cmax) from bioequivalence studies in healthy volunteers .

- Statistical Validation : Apply convolution/deconvolution models to correlate dissolution profiles with plasma concentration-time curves .

A validated IVIVC model allows waiver of in vivo studies for formulation tweaks .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound in Alzheimer’s disease models?

- Methodological Answer : Address inconsistencies through:

- Pharmacodynamic Bridging : Measure acetylcholinesterase (AChE) inhibition in cerebrospinal fluid (CSF) vs. plasma .

- Animal Models : Use transgenic mice (e.g., APP/PS1) to correlate in vitro IC50 (6.7 nM for AChE) with cognitive improvements in Morris water maze tests .

- Statistical Analysis : Multivariate regression to adjust for covariates like blood-brain barrier permeability and protein binding .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting pharmacokinetic data from LC-MS/MS vs. HPLC methods for this compound?

- Methodological Answer :

- Cross-Validation : Analyze identical plasma samples using both methods. LC-MS/MS typically has higher sensitivity (LLOQ: 0.25 ng/mL) but may show matrix effects .

- Bland-Altman Plots : Quantify bias between methods; acceptable limits are ±15% for bioanalytical assays .

- Source Investigation : Check for metabolite interference (e.g., 6-O-desmethyldonepezil) in HPLC-UV, which LC-MS/MS can differentiate via mass transitions .

Q. Tables for Key Data

Table 1: Comparative Analytical Methods

| Method | LOD/LOQ | Precision (RSD) | Key Application | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | ≤1.5% | Impurity profiling | |

| LC-MS/MS | 0.25 ng/mL | ≤5% | Plasma pharmacokinetics | |

| UV Spectro. | 0.5 µg/mL | ≤2% | Routine quality control |

Table 2: Pharmacokinetic Parameters from Bioequivalence Studies

| Parameter | Mean ± SD (Brand) | Mean ± SD (Generic) | 90% CI | Reference |

|---|---|---|---|---|

| AUC0-72 (ng·h/mL) | 450 ± 120 | 435 ± 110 | 85–110% | |

| Cmax (ng/mL) | 12.5 ± 3.2 | 12.0 ± 2.8 | 80–125% |

Comparación Con Compuestos Similares

Donepezil hydrochloride is compared below with other cholinesterase inhibitors and investigational compounds in terms of potency , selectivity , and clinical outcomes .

In Vitro Potency and Selectivity

A comparative study of 5,6-dimethoxybenzofuran-3-one derivatives (synthesized as dual AChE/butyrylcholinesterase (BuChE) inhibitors) revealed Donepezil’s superior potency. Donepezil exhibited an IC₅₀ of 31 ± 5.12 nM for AChE inhibition, significantly lower than the tested derivatives (IC₅₀ range: 14.78–174.19 nM) . Additionally, Donepezil demonstrated high selectivity for AChE over BuChE (Selectivity Index [S.I] = 174.19), outperforming most derivatives (S.I range: 0.03–14.78) .

| Compound | IC₅₀ (AChE) | IC₅₀ (BuChE) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| This compound | 31 ± 5.12 nM | 5400 ± 95 nM | 174.19 |

| Derivative 1 | 14.78 nM | 7600 ± 260 nM | 514.55 |

| Derivative 2 | 174.19 nM | 14.78 nM | 0.085 |

Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives reported IC₅₀ values in the μM range (5.5–85 μM) for AChE inhibition, far less potent than Donepezil (31 nM) .

Clinical Efficacy in Combination Therapies

- Ginkgo Biloba Extract + Donepezil: A meta-analysis of 15 RCTs (1,309 participants) showed that combining Donepezil with Ginkgo biloba extract significantly improved cognitive scores (MMSE, ADAS-cog) in vascular dementia (VaD) patients compared to Donepezil monotherapy .

- Naomaitai Capsules + Donepezil : A 6-week trial in 80 VaD patients demonstrated superior improvements in MMSE, ADL, and HDS scores with the combination versus Donepezil alone (P < 0.05) .

Pharmacokinetic and Stability Advantages

Donepezil’s chemical stability and solubility facilitate diverse formulations, including sustained-release solid dispersions and nanostructured lipid carriers (NLCs) for intranasal delivery . Its solubility in water and methanol, coupled with low hygroscopicity, ensures reliable bioavailability . In contrast, investigational compounds like Ivabradine hydrochloride require complex bioanalytical methods (e.g., LC-MS/MS with Donepezil as an internal standard) due to lower plasma stability .

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.